2-(4-Methoxy-3-methylphenyl)morpholine basic properties
2-(4-Methoxy-3-methylphenyl)morpholine basic properties
This technical whitepaper provides an in-depth analysis of the basic physicochemical properties, synthetic pathways, and pharmacological profiling of 2-(4-Methoxy-3-methylphenyl)morpholine . Designed for medicinal chemists and drug development professionals, this guide synthesizes structural data with field-proven experimental protocols to facilitate downstream research on monoamine transporter modulators.
Structural & Physicochemical Profiling
2-(4-Methoxy-3-methylphenyl)morpholine is a specialized 2-aryl morpholine derivative. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently utilized to improve aqueous solubility and pharmacokinetic properties[1]. The substitution pattern on the phenyl ring—specifically the para-methoxy and meta-methyl groups—drastically influences its electronic distribution and steric bulk, which are critical determinants for target receptor affinity.
Table 1: Quantitative Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 2-(4-Methoxy-3-methylphenyl)morpholine |
| CAS Registry Number | 1268096-43-0[2] |
| Molecular Formula | C12H17NO2[2] |
| Molecular Weight | 207.27 g/mol [2] |
| Hydrogen Bond Donors | 1[3] |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 2[3] |
Mechanistic Pharmacology: Monoamine Transporter Modulation
Substituted 2-phenylmorpholines (analogues of phenmetrazine) are well-documented modulators of monoamine transporters, specifically targeting the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters[4].
Structure-Activity Relationship (SAR) Causality: Unsubstituted 2-phenylmorpholines typically act as potent DAT and NET inhibitors or releasers, with negligible activity at SERT[5]. However, the introduction of a para-methoxy group increases the electron density of the aromatic ring, enhancing cation- π interactions within the transporter binding pocket. As observed in structurally related analogues like 4-methylphenmetrazine (4-MPM), para-substitutions significantly increase SERT affinity, often shifting the pharmacological profile from a pure stimulant to an entactogen-like triple reuptake inhibitor[6][7]. Concurrently, the meta-methyl group introduces steric bulk that can attenuate DAT activity, further refining the molecule's selectivity[5].
Fig 1. Pharmacodynamic pathway of monoamine reuptake inhibition by 2-aryl morpholines.
Chemical Synthesis Workflow
While recent advances have introduced photocatalytic diastereoselective annulation strategies for morpholine synthesis using visible-light activation[1], the traditional stepwise cyclization remains the most scalable and robust method for generating 2-aryl morpholines.
Mechanistic Causality of Experimental Choices: The critical step in this workflow is the acid-catalyzed cyclization of the intermediate 1-aryl-2-((2-hydroxyethyl)amino)ethan-1-ol. Sulfuric acid (H₂SO₄) is selected specifically to protonate the benzylic hydroxyl group. Because the resulting benzylic carbocation is highly resonance-stabilized by the electron-donating para-methoxy group, the leaving group (water) departs readily. This facilitates a rapid intramolecular nucleophilic attack by the primary alcohol, ensuring high yields of the morpholine heterocycle without unwanted side reactions.
Fig 2. Step-by-step synthetic workflow for 2-(4-Methoxy-3-methylphenyl)morpholine.
Protocol A: Step-by-Step Synthesis
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α -Bromination: Dissolve 1-(4-methoxy-3-methylphenyl)ethan-1-one in glacial acetic acid. Add bromine (Br₂) dropwise at 0°C. Stir for 2 hours, then quench with ice water to precipitate the α -bromo ketone intermediate.
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N-Alkylation: Dissolve the intermediate in ethanol. Add a 2.5x molar excess of 2-aminoethanol and anhydrous K₂CO₃. Reflux for 4 hours. The excess amine prevents over-alkylation.
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Ketone Reduction: Cool the mixture to 0°C and slowly add sodium borohydride (NaBH₄). NaBH₄ is chosen for its chemoselectivity, reducing the ketone to a secondary alcohol without cleaving the ether linkage.
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Cyclization: Extract the intermediate into dichloromethane (DCM), evaporate, and dissolve in concentrated H₂SO₄. Stir at 60°C for 3 hours. Neutralize carefully with NaOH to precipitate the final 2-(4-Methoxy-3-methylphenyl)morpholine base.
In Vitro Pharmacological Profiling
To evaluate the compound's efficacy, a rat brain synaptosome assay is utilized[8].
Protocol B: Self-Validating Monoamine Transporter Assay
To ensure the trustworthiness of the binding data, this protocol employs a mathematically self-validating control system.
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Tissue Preparation: Homogenize rat striatum (for DAT) or frontal cortex (for SERT/NET) in ice-cold sucrose buffer. Centrifuge at 1,000 x g, then take the supernatant and centrifuge at 12,000 x g to isolate the synaptosomal pellet.
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Assay Setup: Prepare three sets of reaction tubes:
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Total Binding (TB): Buffer + Synaptosomes + Radioligand (e.g., [³H]dopamine). Defines 100% binding.
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Non-Specific Binding (NSB): Buffer + Synaptosomes + Radioligand + 10 µM Indatraline (a known non-selective high-affinity inhibitor).
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Test Sample: Buffer + Synaptosomes + Radioligand + 2-(4-Methoxy-3-methylphenyl)morpholine (varying concentrations).
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Incubation & Filtration: Incubate at 25°C for 30 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, followed by three washes with ice-cold buffer.
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Validation & Calculation: Measure radioactivity using liquid scintillation spectrometry.
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Self-Validation Check: The assay mathematically isolates specific transporter binding ( SpecificBinding=TB−NSB ). If the NSB exceeds 30% of the TB, the assay automatically invalidates itself, indicating poor synaptosome integrity or radioligand degradation.
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Sources
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- 6. researchgate.net [researchgate.net]
- 7. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
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